A Comprehensive Technical Guide to the Synthesis of rac-N-Bisdesmethyl Tramadol, Hydrochloride
A Comprehensive Technical Guide to the Synthesis of rac-N-Bisdesmethyl Tramadol, Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potential synthetic pathways for rac-N-Bisdesmethyl Tramadol, Hydrochloride, also known as rac-N,O-Didesmethyl Tramadol. This compound is a known metabolite of Tramadol.[1] While direct, detailed synthetic routes are not extensively documented in publicly available literature, this document outlines plausible pathways based on established chemical principles and analogous transformations reported for Tramadol and its derivatives.
Introduction
Tramadol is a centrally acting analgesic with a complex pharmacological profile.[2][3] It is metabolized in the liver to several metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5), the target of this guide.[1][4][5] The synthesis of these metabolites is of significant interest for pharmacological studies and as reference standards in analytical and forensic applications. This guide proposes two primary retrosynthetic approaches to rac-N-Bisdesmethyl Tramadol, Hydrochloride, starting from Tramadol or a common precursor.
Retrosynthetic Analysis
The synthesis of rac-N-Bisdesmethyl Tramadol can be approached from Tramadol itself through sequential demethylation reactions or by modifying the classical Tramadol synthesis. The two main strategies involve:
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Pathway A: Sequential N-demethylation followed by O-demethylation of Tramadol.
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Pathway B: Sequential O-demethylation followed by N-demethylation of Tramadol.
A third, more direct approach involves the use of a protected primary amine in the initial Mannich reaction, followed by deprotection and O-demethylation.
Proposed Synthetic Pathways
Pathway A: N-Demethylation followed by O-Demethylation
This pathway begins with the N-demethylation of Tramadol to yield N-desmethyl Tramadol (Nortramadol), followed by the O-demethylation of the phenolic ether.
Caption: Pathway A: Sequential N-demethylation and O-demethylation of Tramadol.
Pathway B: O-Demethylation followed by N-Demethylation
This pathway reverses the order of demethylation, starting with the O-demethylation of Tramadol to produce O-desmethyl Tramadol (M1), followed by N-demethylation.
Caption: Pathway B: Sequential O-demethylation and N-demethylation of Tramadol.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis of Tramadol
The synthesis of the starting material, Tramadol, is well-established and typically involves a two-step process.[6][7][8]
Caption: Experimental workflow for the Mannich reaction.
Protocol:
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To a round-bottom flask, add cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as ethanol.
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The mixture is heated to reflux for a specified period, typically several hours, to ensure the completion of the reaction.
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Upon cooling, the product, 2-((dimethylamino)methyl)cyclohexan-1-one hydrochloride, often crystallizes and can be isolated by filtration.
Caption: Experimental workflow for the Grignard reaction to synthesize Tramadol.
Protocol:
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Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF).
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The Mannich base, 2-((dimethylamino)methyl)cyclohexan-1-one, is then added to the Grignard reagent.
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The reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The product, rac-Tramadol, is extracted with an organic solvent, and the solvent is removed under reduced pressure.
Demethylation Reactions
Several methods are available for the N-demethylation of tertiary amines. The choice of reagent depends on the substrate and desired selectivity.
Protocol (Von Braun Reaction):
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The tertiary amine (Tramadol or O-Desmethyl Tramadol) is treated with cyanogen bromide (CNBr) in a non-polar solvent like chloroform or benzene.
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The resulting cyanamide is then hydrolyzed under acidic or basic conditions to yield the secondary amine.
Protocol (Polonovski Reaction):
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The tertiary amine is first oxidized to the corresponding N-oxide using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
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The N-oxide is then treated with a reducing agent, such as trifluoroacetic anhydride (TFAA) or iron(II) sulfate, to yield the secondary amine.
The cleavage of the methyl ether on the phenyl ring can be achieved using strong acids or nucleophiles.
Protocol (Using Boron Tribromide):
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The starting material (Tramadol or N-Desmethyl Tramadol) is dissolved in a dry, inert solvent such as dichloromethane.
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The solution is cooled to a low temperature (e.g., -78 °C), and boron tribromide (BBr₃) is added dropwise.
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The reaction is allowed to warm to room temperature and stirred until completion.
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The reaction is quenched by the slow addition of water or methanol, followed by an aqueous work-up to isolate the phenolic product.
A patent for the synthesis of O-Desmethyltramadol suggests a method using potassium hydroxide in monoethylene glycol under phase transfer conditions, which could be adapted for this step.[9][10]
Final Step: Hydrochloride Salt Formation
Protocol:
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The free base of rac-N-Bisdesmethyl Tramadol is dissolved in a suitable solvent, such as diethyl ether or isopropanol.
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A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
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The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Quantitative Data Summary
While specific yields for the synthesis of rac-N-Bisdesmethyl Tramadol are not available in the reviewed literature, the following table provides typical yields for the foundational reactions in Tramadol synthesis, which can serve as a benchmark.
| Reaction Step | Starting Materials | Product | Typical Yield (%) | Reference |
| Mannich Reaction | Cyclohexanone, Paraformaldehyde, Dimethylamine HCl | 2-((Dimethylamino)methyl)cyclohexan-1-one HCl | 70-85 | [6][8] |
| Grignard Reaction | 2-((Dimethylamino)methyl)cyclohexan-1-one, 3-methoxyphenylmagnesium bromide | rac-Tramadol | 60-75 | [6][8] |
| O-Demethylation | Tramadol | O-Desmethyl Tramadol | 88-95 | [9][10] |
Note: The yields for the N-demethylation and the final salt formation steps are highly dependent on the chosen method and substrate and would require experimental determination.
Conclusion
The synthesis of rac-N-Bisdesmethyl Tramadol, Hydrochloride, can be logically approached through the sequential demethylation of Tramadol or its precursors. The pathways and protocols outlined in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of this important Tramadol metabolite. The choice of reagents and reaction conditions for the demethylation steps will be critical in optimizing the overall yield and purity of the final product. Further experimental work is necessary to refine these proposed pathways and establish a definitive synthetic route.
References
- 1. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. redalyc.org [redalyc.org]
- 9. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 10. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]
